molecular formula C6H4Cl2FO2P B14761498 4-Fluorophenyl phosphorodichloridate CAS No. 1479-10-3

4-Fluorophenyl phosphorodichloridate

Cat. No.: B14761498
CAS No.: 1479-10-3
M. Wt: 228.97 g/mol
InChI Key: DRKYVZZJAKOILZ-UHFFFAOYSA-N
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Description

4-Fluorophenyl phosphorodichloridate: is an organophosphorus compound with the molecular formula C6H4Cl2FO2P It is a derivative of phosphorodichloridate, where one of the phenyl groups is substituted with a fluorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl phosphorodichloridate typically involves the reaction of 4-fluorophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

4-Fluorophenol+Phosphorus oxychloride4-Fluorophenyl phosphorodichloridate+Hydrogen chloride\text{4-Fluorophenol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Fluorophenol+Phosphorus oxychloride→4-Fluorophenyl phosphorodichloridate+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and minimize the risk of hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl phosphorodichloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphoramidates, phosphorates, and phosphorothioates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenol and phosphoric acid derivatives.

    Condensation Reactions: It can participate in condensation reactions with other organic compounds to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalysts: Bases such as pyridine or triethylamine

Major Products:

    Phosphoramidates: Formed by reaction with amines

    Phosphorates: Formed by reaction with alcohols

    Phosphorothioates: Formed by reaction with thiols

Scientific Research Applications

4-Fluorophenyl phosphorodichloridate has several applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: Employed in the synthesis of potential pharmaceutical compounds, particularly those involving phosphorus-based drug candidates.

    Biochemistry: Utilized in the modification of biomolecules, such as nucleotides and peptides, to study their biochemical properties and interactions.

    Material Science: Applied in the development of advanced materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl phosphorodichloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a new phosphorus-nucleophile bond and the release of a leaving group, typically chloride. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

  • 4-Chlorophenyl phosphorodichloridate
  • 4-Bromophenyl phosphorodichloridate
  • 4-Methylphenyl phosphorodichloridate

Comparison: 4-Fluorophenyl phosphorodichloridate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom can influence the reactivity and stability of the compound, as well as its interactions with other molecules. For example, the electron-withdrawing nature of fluorine can enhance the electrophilicity of the phosphorus atom, making it more reactive towards nucleophiles.

Properties

CAS No.

1479-10-3

Molecular Formula

C6H4Cl2FO2P

Molecular Weight

228.97 g/mol

IUPAC Name

1-dichlorophosphoryloxy-4-fluorobenzene

InChI

InChI=1S/C6H4Cl2FO2P/c7-12(8,10)11-6-3-1-5(9)2-4-6/h1-4H

InChI Key

DRKYVZZJAKOILZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OP(=O)(Cl)Cl)F

Origin of Product

United States

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